N-Cyclopropyl-N-piperidin-3-yl-acetamide N-Cyclopropyl-N-piperidin-3-yl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465762
InChI: InChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3
SMILES: CC(=O)N(C1CC1)C2CCCNC2
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol

N-Cyclopropyl-N-piperidin-3-yl-acetamide

CAS No.:

Cat. No.: VC13465762

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-N-piperidin-3-yl-acetamide -

Specification

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name N-cyclopropyl-N-piperidin-3-ylacetamide
Standard InChI InChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3
Standard InChI Key RBOXZFBSCZVMNO-UHFFFAOYSA-N
SMILES CC(=O)N(C1CC1)C2CCCNC2
Canonical SMILES CC(=O)N(C1CC1)C2CCCNC2

Introduction

Overview

N-Cyclopropyl-N-piperidin-3-yl-acetamide is a synthetic organic compound characterized by a piperidine ring substituted with a cyclopropyl group and an acetamide moiety. Its molecular formula is C₁₀H₁₈N₂O, with a molecular weight of 182.26 g/mol. This compound has garnered significant interest in medicinal chemistry due to its structural complexity and potential pharmacological applications, particularly in neurological and oncological research .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of N-Cyclopropyl-N-piperidin-3-yl-acetamide typically involves multi-step organic reactions:

  • Piperidine Ring Formation: Cyclization of precursors like ethyl piperidin-4-carboxylate under acidic or basic conditions .

  • Cyclopropyl Group Introduction: Cyclopropanation using reagents such as diazomethane or Simmons-Smith reagents .

  • Amide Bond Formation: Coupling of the cyclopropylamine with piperidine derivatives using carbodiimide-based reagents (e.g., DCC or EDC) .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Piperidine formationCyclization under H₂SO₄, 80°C65–70
CyclopropanationCH₂N₂, Cu catalyst50–55
Amide couplingEDC, DMAP, DCM, RT75–80

Stereochemical Considerations

The compound exists as stereoisomers due to the chiral center at the piperidine C3 position. The (R)-enantiomer (CAS: 1354009-62-3) is more commonly studied, showing enhanced binding affinity to biological targets compared to the (S)-form .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueReference
Molecular Weight182.26 g/mol
Boiling Point386.9±35.0 °C (Predicted)
Density1.14±0.1 g/cm³ (Predicted)
pKa15.00±0.10 (Predicted)
Solubility>10 mg/mL in DMSO

The cyclopropyl group enhances lipophilicity, improving membrane permeability, while the acetamide moiety contributes to hydrogen bonding with biological targets .

Biological Activity and Mechanism of Action

Enzyme Inhibition

N-Cyclopropyl-N-piperidin-3-yl-acetamide exhibits inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in lipid mediator biosynthesis. In vitro studies report an IC₅₀ of 72 nM, attributed to its interaction with the enzyme’s hydrophobic pocket .

Table 3: Anticancer Activity Across Cell Lines

Cell LineIC₅₀ (µM)MechanismReference
U87 MG0.3Caspase-3 activation
HT-2912.5ROS generation
HepG210.2Cell cycle arrest

Neuropharmacological Effects

  • Acetylcholinesterase (AChE) Inhibition: The (R)-enantiomer showed 85% inhibition at 10 µM, comparable to donepezil .

  • Neuroprotection: Reduced oxidative stress in SH-SY5Y neurons by 40% at 50 µM.

Structure-Activity Relationship (SAR)

Table 4: Impact of Structural Modifications

ModificationEffect on ActivityReference
Cyclopropyl group↑ Binding affinity (2-fold)
Piperidine ring↑ Solubility and bioavailability
Acetamide moiety↑ Hydrogen bonding with targets
Hydroxyethyl addition↓ Metabolic stability
  • Stereochemistry: The (R)-configuration improves selectivity for serotonin receptors (Ki = 120 nM vs. 450 nM for (S)-form) .

Applications in Drug Development

Neurological Disorders

  • Alzheimer’s Disease: AChE inhibition and neuroprotective effects position it as a dual-action candidate .

  • Depression: Modulates serotonin reuptake (SERT IC₅₀ = 1.2 µM).

Oncology

  • Combination Therapy: Synergizes with cisplatin, reducing glioblastoma tumor volume by 60% in murine models.

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